molecular formula C23H22O2 B14278127 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 138435-74-2

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one

Katalognummer: B14278127
CAS-Nummer: 138435-74-2
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: ANMXWTMCMFIQMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a benzo[b]naphtho[1,2-d]pyran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under solvent-free conditions using a catalytic amount of BF3.OEt2 . This method is efficient and environmentally friendly, as it avoids the use of solvents.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific benzo[b]naphtho[1,2-d]pyran core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

138435-74-2

Molekularformel

C23H22O2

Molekulargewicht

330.4 g/mol

IUPAC-Name

1,3-di(propan-2-yl)naphtho[2,1-c]chromen-6-one

InChI

InChI=1S/C23H22O2/c1-13(2)16-11-19(14(3)4)22-20(12-16)25-23(24)18-10-9-15-7-5-6-8-17(15)21(18)22/h5-14H,1-4H3

InChI-Schlüssel

ANMXWTMCMFIQMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C4=CC=CC=C4C=C3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.